molecular formula C19H21F3N4O3S B2504108 N-[(5-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]-3-(trifluoromethyl)benzamide CAS No. 903269-91-0

N-[(5-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]-3-(trifluoromethyl)benzamide

Cat. No.: B2504108
CAS No.: 903269-91-0
M. Wt: 442.46
InChI Key: DDUGWHRQUWAYLU-UHFFFAOYSA-N
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Description

N-[(5-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]-3-(trifluoromethyl)benzamide is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]-3-(trifluoromethyl)benzamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved by cyclization of appropriate hydrazides with carbon disulfide and subsequent oxidation.

    Attachment of the Cyclohexylcarbamoyl Group: This step involves the reaction of the oxadiazole intermediate with cyclohexyl isocyanate.

    Introduction of the Trifluoromethylbenzamide Moiety: This final step involves the coupling of the oxadiazole derivative with 3-(trifluoromethyl)benzoyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group.

    Reduction: Reduction reactions can occur at the carbonyl groups, potentially converting them to alcohols.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[(5-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. For instance, its urease inhibitory activity is due to its ability to bind to the active site of the urease enzyme, thereby preventing the conversion of urea to ammonia and carbon dioxide . This inhibition is crucial for the treatment of infections caused by urease-producing bacteria.

Comparison with Similar Compounds

Similar Compounds

    1,3,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring and have similar biological activities.

    Trifluoromethylbenzamides: Compounds with the trifluoromethylbenzamide moiety also exhibit significant biological activities.

Uniqueness

N-[(5-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]-3-(trifluoromethyl)benzamide is unique due to the combination of the oxadiazole ring, the cyclohexylcarbamoyl group, and the trifluoromethylbenzamide moiety

Biological Activity

N-[(5-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]-3-(trifluoromethyl)benzamide is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula:

  • Chemical Formula : C17_{17}H19_{19}F3_{3}N4_{4}O2_{2}S2_{2}
  • Molecular Weight : 404.48 g/mol
  • CAS Number : 866042-11-7

The structure includes a trifluoromethyl group and an oxadiazole moiety, which are known to enhance biological activity through various mechanisms.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The oxadiazole ring is synthesized via cyclization reactions involving appropriate precursors such as hydrazides and isocyanates. The introduction of the trifluoromethyl group can be achieved through electrophilic fluorination.

Antimicrobial Activity

Recent studies have demonstrated that compounds containing oxadiazole moieties exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown antifungal activity against various strains, outperforming traditional antifungal agents like pyraclostrobin in certain assays .

CompoundActivity (%)Comparison
N-[...]84.4Better than pyraclostrobin (81.4%)
N-[...]80.8Comparable to pyraclostrobin
N-[...]57.7Moderate activity

Cytotoxicity Studies

Cytotoxicity assays conducted on human tumor cell lines have indicated that this compound may possess selective cytotoxic effects. For instance, compounds with similar structures were tested against various cancer cell lines, revealing IC50 values that suggest potential for further development in cancer therapies .

The proposed mechanism of action involves the inhibition of key enzymes involved in cellular processes such as DNA replication and repair. The presence of the oxadiazole ring is believed to enhance the binding affinity to these targets due to its electron-withdrawing properties.

Case Studies

  • Zebrafish Embryo Toxicity Study :
    A study evaluated the toxicity of related benzamide derivatives in zebrafish embryos, revealing that certain modifications to the structure could mitigate toxicity while retaining biological efficacy . This highlights the potential for optimizing the compound for therapeutic use.
  • RET Kinase Inhibition :
    Research on structurally similar compounds has shown promising results as RET kinase inhibitors, which are crucial in certain types of cancers. These findings suggest that this compound could be explored further for its kinase inhibitory properties .

Properties

IUPAC Name

N-[[5-[2-(cyclohexylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21F3N4O3S/c20-19(21,22)13-6-4-5-12(9-13)17(28)23-10-16-25-26-18(29-16)30-11-15(27)24-14-7-2-1-3-8-14/h4-6,9,14H,1-3,7-8,10-11H2,(H,23,28)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDUGWHRQUWAYLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CSC2=NN=C(O2)CNC(=O)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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